molecular formula C15H21NO2 B5029799 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine

Cat. No. B5029799
M. Wt: 247.33 g/mol
InChI Key: PYABAWMPQQPHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV has been associated with serious adverse effects, including addiction, psychosis, and death. However, despite its negative reputation, MDPV has also shown potential in scientific research for its unique properties and mechanism of action.

Mechanism of Action

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine works by blocking the reuptake of dopamine and other neurotransmitters in the brain. This results in an increase in the levels of these neurotransmitters, leading to a range of effects on behavior and cognition. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to have a higher affinity for DAT than other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to have a range of effects on the body and brain. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, cognition, and behavior. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has also been associated with addiction and withdrawal symptoms, as well as serious adverse effects such as psychosis and death.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has several advantages for use in scientific research, including its high potency and selectivity for DAT and SERT. However, 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine also has several limitations, including its potential for abuse and adverse effects. Researchers must take precautions to ensure the safety of both themselves and their subjects when using 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine in experiments.

Future Directions

There are several possible future directions for research on 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine. One area of interest is the development of new drugs that target DAT and SERT with greater selectivity and fewer adverse effects. Another area of interest is the study of the long-term effects of 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine use on the brain and body, as well as the development of effective treatments for addiction and withdrawal. Finally, researchers may continue to explore the potential uses of 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine in scientific research, including its role in the study of neurotransmitter systems and the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine can be synthesized through a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of piperidine with 3-methoxybenzoyl chloride in the presence of formic acid and heat. The Friedel-Crafts reaction involves the reaction of piperidine with 3-methoxybenzoyl chloride in the presence of aluminum chloride and heat.

Scientific Research Applications

1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been used in scientific research for its potential as a tool to study the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain, and 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to inhibit DAT activity. This inhibition can lead to increased dopamine levels and subsequent changes in behavior and cognition. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has also been used to study the role of the serotonin transporter (SERT) in the brain, as it has been shown to inhibit SERT activity as well.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-6-4-7-12(2)16(11)15(17)13-8-5-9-14(10-13)18-3/h5,8-12H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYABAWMPQQPHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.